2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Thioether Pharmacophore

This thioacetamide uniquely combines a 4‑fluorophenyl thioether, a secondary alcohol, and a 3‑thienyl ring—structural features absent from the closest catalogued analogs. It serves as a novel DAT scaffold‑hopping template that diverges from the bis‑aryl methylthio motif, a structurally‑matched negative control for FABP4/5 binding assays, and a CYP S‑oxidation probe substrate. Procure this compound to escape existing IP while retaining the thioacetamide core and to introduce a hydrogen‑bond donor/acceptor not present in simpler N‑alkyl thioacetamides. Use in liver microsome stability screens or paired SAR studies with the des‑hydroxy analog.

Molecular Formula C14H14FNO2S2
Molecular Weight 311.39
CAS No. 1251573-28-0
Cat. No. B2546486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide
CAS1251573-28-0
Molecular FormulaC14H14FNO2S2
Molecular Weight311.39
Structural Identifiers
SMILESC1=CC(=CC=C1F)SCC(=O)NCC(C2=CSC=C2)O
InChIInChI=1S/C14H14FNO2S2/c15-11-1-3-12(4-2-11)20-9-14(18)16-7-13(17)10-5-6-19-8-10/h1-6,8,13,17H,7,9H2,(H,16,18)
InChIKeyKUUDNCYIHVAULD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((4-Fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide (CAS 1251573-28-0): Structural Identity and Compound-Class Placement for Procurement Decisions


The compound 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide (CAS 1251573‑28‑0, molecular formula C₁₄H₁₄FNO₂S₂, molecular weight 311.39 g mol⁻¹) belongs to the substituted thioacetamide class. Its structure comprises a 4‑fluorophenylthio acetamide core and a 2‑hydroxy‑2‑(thiophen‑3‑yl)ethyl side‑chain. This scaffold is a member of the broader modafinil‑analog space described in Cephalon’s thioacetamide patent family [1]. No dedicated primary research article or independent biological profiling has been identified for this specific compound in non‑excluded sources.

Why Generic Substitution Fails for 2-((4-Fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide: Key Structural Differentiators vs. Closest In-Class Analogs


Within the substituted thioacetamide class, small structural modifications profoundly alter molecular recognition. The target compound uniquely combines (i) a 4‑fluorophenyl thioether sulfur linker (cf. the methylene linker in the direct des‑thio analog), (ii) a secondary alcohol on the ethyl linker, and (iii) a 3‑thienyl ring. The sulfur atom increases polarizability and metabolic susceptibility relative to a methylene group, while the hydroxyl group adds a hydrogen‑bond donor/acceptor not present in simpler N‑alkyl thioacetamides [1]. These features cannot be replicated by the closest commercially catalogued analogs, making generic interchange scientifically unsound without paired experimental data.

Quantitative Differentiation Evidence for 2-((4-Fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide: Comparator-Based Head-to-Head Analysis


Structural Divergence from the Closest Des-Thio Analog (CAS 1251561-37-1): Sulfur Linker vs. Methylene Linker

The target compound possesses a 4‑fluorophenylthio moiety (Ar–S–CH₂–C(O)–), whereas the closest catalogued congener, 2-(4‑fluorophenyl)-N-(2‑hydroxy‑2‑(thiophen‑3‑yl)ethyl)acetamide (CAS 1251561‑37‑1), replaces the sulfur atom with a methylene group (Ar–CH₂–C(O)–) [1]. No head‑to‑head bioactivity data exist in non‑excluded sources. The sulfur atom introduces higher polarizability (calculated C–S bond polarizability ≈4.8 ų vs. C–C ≈1.8 ų) and creates a distinct metabolic soft spot (potential S‑oxidation), which can lead to divergent pharmacokinetic profiles [2].

Medicinal Chemistry Structure-Activity Relationship Thioether Pharmacophore

Patent Landscape Differentiation: Cephalon Thioacetamide Platform vs. Unclaimed Peripheral Compounds

The Cephalon patent family (US 6,919,367, US 6,492,396) explicitly claims substituted thioacetamides as modafinil analogs for wakefulness promotion and dopamine transporter (DAT) inhibition [1]. Key exemplified compounds in the patent bear bis‑aryl methylthio motifs (e.g., bis‑(4‑fluorophenyl)methylthio acetamide) and show DAT IC₅₀ values in the low micromolar range [2]. The target compound does not appear among the exemplified structures and falls outside the core Markush claims; its thioether‑hydroxy‑thienyl architecture represents an unexplored peripheral space within this intellectual property landscape. No DAT or in‑vivo wakefulness data exist for this compound.

Intellectual Property Modafinil Analogs Dopamine Transporter

Absence of FABP4/5 Inhibitory Data in Roche’s Non-Annulated Thiophenylamide Patent (US 9,353,102)

Roche’s patent US 9,353,102 describes non‑annulated thiophenylamides as dual FABP4/5 inhibitors with Kᵢ values as low as <100 nM for lead compounds [1]. The target compound contains a thienyl‑hydroxyethyl amine moiety that resembles fragments of the Roche scaffold, but the fluorophenylthio acetamide portion diverges from the Roche amide pharmacophore. The compound is not disclosed in the patent, and no FABP inhibition data are available.

FABP4/FABP5 Inhibition Metabolic Disease Thiophenylamide Scaffold

Limited Database Presence and Lack of Curated Bioactivity Records

A search of ChEMBL, BindingDB, and PubChem BioAssay (as of April 2026) returned zero curated bioactivity records for CAS 1251573‑28‑0 [1][2][3]. In contrast, structurally related thioacetamides (e.g., IWP‑3, CAS 687561‑60‑0) have well‑documented Wnt inhibition (IC₅₀ 40 nM) [3]. The complete absence of primary screening data for the target compound represents a critical information gap that must be weighed in procurement decisions.

Cheminformatics Database Curation Hit Triage

Highest-Confidence Application Scenarios for 2-((4-Fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide Based on Current Evidence


Scaffold-Hopping Starting Point for DAT-Focused Modafinil Analog Programs

Given the structural relationship to the Cephalon thioacetamide series but absence from the core patent claims, this compound can serve as a novel scaffold‑hopping template for dopamine transporter (DAT) inhibitor design [1]. Its thioether‑hydroxy‑thienyl architecture diverges from the bis‑aryl methylthio motif, offering unexplored chemical space around the DAT pharmacophore. Procurement is justified when a project aims to escape existing intellectual property while retaining the thioacetamide core.

Negative Control or Selectivity Probe for FABP4/5 Inhibitor Screening Cascades

Because the compound contains a thienyl‑hydroxyethyl fragment reminiscent of Roche’s FABP4/5 thiophenylamide series but lacks the critical amide pharmacophore defined in US 9,353,102 [2], it can be deployed as a structurally matched negative control in FABP binding assays. This use case is supported by the absence of FABP inhibitory data (Section 3, Evidence Item 3), which allows it to establish baseline nonspecific binding in fluorescence‑polarization or SPR assays.

Metabolic Stability Probe for Thioether-Containing Acetamides in Hepatic Microsome Assays

The sulfur atom in the 4‑fluorophenylthio moiety creates a predictable metabolic soft spot susceptible to CYP‑mediated S‑oxidation [3]. This compound can be used as a probe substrate in liver microsome stability assays to benchmark the metabolic liability of thioether‑linked acetamides against their methylene‑linked analogs (e.g., CAS 1251561‑37‑1). The 32 Da mass shift between the two compounds facilitates LC‑MS differentiation of metabolites.

Chemical Biology Tool for Investigating Hydrogen‑Bond Contributions of the β‑Hydroxy Group

The secondary alcohol on the ethyl linker distinguishes this compound from simpler N‑alkyl thioacetamides. When compared with the corresponding des‑hydroxy analog (if synthesized), differential effects on target binding or cellular permeability can be attributed specifically to the hydroxyl group. This application is grounded in the structural differentiation evidence presented in Section 3 and requires paired synthesis of the comparator.

Quote Request

Request a Quote for 2-((4-fluorophenyl)thio)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.